molecular formula C11H15NO B14019217 n-(2,4-Dimethylbenzyl)acetamide CAS No. 74564-04-8

n-(2,4-Dimethylbenzyl)acetamide

Cat. No.: B14019217
CAS No.: 74564-04-8
M. Wt: 177.24 g/mol
InChI Key: BPOSXEWZYFTEHD-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylbenzyl)acetamide: is an organic compound with the molecular formula C10H13NO. It is a derivative of acetamide where the hydrogen atom of the amide group is replaced by a 2,4-dimethylbenzyl group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    N-Alkylation of Acetamide: One common method involves the N-alkylation of acetamide with 2,4-dimethylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Ritter Reaction: Another method involves the Ritter reaction, where 2,4-dimethylbenzyl alcohol reacts with acetonitrile in the presence of a strong acid like sulfuric acid to form the desired acetamide.

Industrial Production Methods: Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield. The reactions are optimized for large-scale production by controlling parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2,4-Dimethylbenzyl)acetamide can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.

    Substitution: It can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles like amines, alcohols, and thiols

Major Products:

    Oxidation: Carboxylic acids

    Reduction: Amines

    Substitution: Corresponding substituted products

Scientific Research Applications

Chemistry: N-(2,4-Dimethylbenzyl)acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a model compound in the development of enzyme inhibitors.

Industry: In the industrial sector, it is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-Dimethylbenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

    N-(2,4-Dichlorobenzyl)acetamide: Similar in structure but with chlorine atoms instead of methyl groups.

    N-(2,4-Dimethoxybenzyl)acetamide: Contains methoxy groups instead of methyl groups.

    N-Benzylacetamide: Lacks the methyl groups on the benzyl ring.

Uniqueness: N-(2,4-Dimethylbenzyl)acetamide is unique due to the presence of two methyl groups on the benzyl ring, which can influence its chemical reactivity and biological activity. These methyl groups can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.

Properties

CAS No.

74564-04-8

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N-[(2,4-dimethylphenyl)methyl]acetamide

InChI

InChI=1S/C11H15NO/c1-8-4-5-11(9(2)6-8)7-12-10(3)13/h4-6H,7H2,1-3H3,(H,12,13)

InChI Key

BPOSXEWZYFTEHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CNC(=O)C)C

Origin of Product

United States

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